![molecular formula C18H20N6OS2 B15154315 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15154315.png)
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a triazine ring, a thiadiazole ring, and a butanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps. The triazine ring can be synthesized through nucleophilic substitution reactions involving cyanuric chloride and appropriate nucleophiles . The thiadiazole ring can be synthesized from thiosemicarbazide derivatives . The final compound is obtained by coupling these intermediates under specific reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl group on the triazine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the triazine ring can yield dihydro or tetrahydro derivatives .
Applications De Recherche Scientifique
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can act as a hydrogen bond acceptor, while the thiadiazole ring can interact with metal ions or other nucleophiles . These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-tris(4-formylphenoxy)-1,3,5-triazine: This compound also contains a triazine ring and is used in the development of new materials.
9′-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl)-9′H-9,3′6′,9′′-tercarbazole: This compound is used in organic light-emitting diodes (OLEDs) and has a similar triazine structure.
Uniqueness
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the combination of the triazine and thiadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C18H20N6OS2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H20N6OS2/c1-4-14(15(25)20-18-24-22-16(27-18)11(2)3)26-17-19-10-13(21-23-17)12-8-6-5-7-9-12/h5-11,14H,4H2,1-3H3,(H,20,24,25) |
Clé InChI |
IPSUUROTGHHRQB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)
![3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15154254.png)
![butyl 4-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]benzoate](/img/structure/B15154258.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)

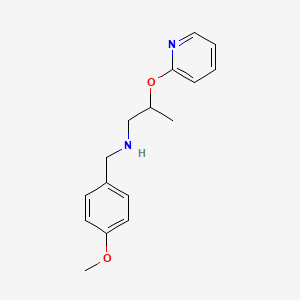
![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)
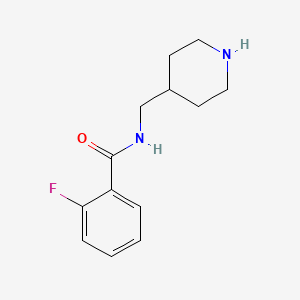
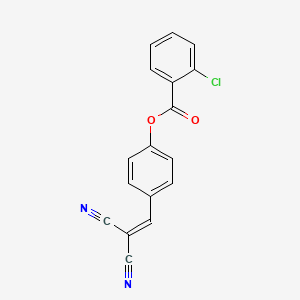
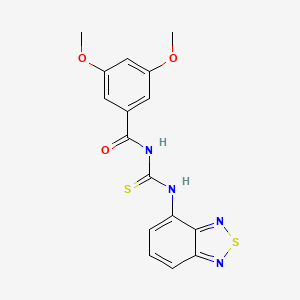
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B15154311.png)
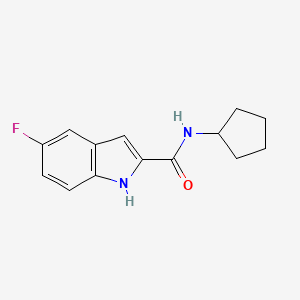
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)
